4-Ethyl-1H-imidazol-5-yl)methanol Hydrochloride
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Overview
Description
4-Ethyl-1H-imidazol-5-yl)methanol Hydrochloride is a chemical compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by an ethyl group at the 4-position and a methanol group at the 5-position, with the hydrochloride salt form enhancing its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-1H-imidazol-5-yl)methanol Hydrochloride can be achieved through various methods. One common approach involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . Another method is the Debus-Radziszewski synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde .
Industrial Production Methods
Industrial production of imidazole derivatives often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of catalysts, such as nickel, can enhance the efficiency of the cyclization process .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-1H-imidazol-5-yl)methanol Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The imidazole ring can be reduced under specific conditions to form imidazolines.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Ethyl-1H-imidazol-5-yl)carboxylic acid.
Reduction: 4-Ethyl-1H-imidazoline-5-yl)methanol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-Ethyl-1H-imidazol-5-yl)methanol Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Ethyl-1H-imidazol-5-yl)methanol Hydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions in enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-1H-imidazol-5-yl)methanol Hydrochloride
- 5-Methyl-1H-imidazol-4-yl)methanol Hydrochloride
- 1H-Imidazole-4-methanol, 5-methyl-
Uniqueness
4-Ethyl-1H-imidazol-5-yl)methanol Hydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and binding properties. The presence of the ethyl group at the 4-position and the methanol group at the 5-position provides distinct chemical and biological properties compared to other imidazole derivatives .
Properties
Molecular Formula |
C6H11ClN2O |
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Molecular Weight |
162.62 g/mol |
IUPAC Name |
(4-ethyl-1H-imidazol-5-yl)methanol;hydrochloride |
InChI |
InChI=1S/C6H10N2O.ClH/c1-2-5-6(3-9)8-4-7-5;/h4,9H,2-3H2,1H3,(H,7,8);1H |
InChI Key |
QORCVHNXOIKUGC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NC=N1)CO.Cl |
Origin of Product |
United States |
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